molecular formula C8H16O B101860 2,2-Dimethyl-5-hexen-3-ol CAS No. 19550-89-1

2,2-Dimethyl-5-hexen-3-ol

Cat. No.: B101860
CAS No.: 19550-89-1
M. Wt: 128.21 g/mol
InChI Key: PXYGGMCZALUAQW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-hexen-3-ol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2120 g/mol . It is a colorless liquid with a pleasant, aromatic odor. This compound is used in various chemical syntheses and has applications in different fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-5-hexen-3-ol can be synthesized through several methods. One common method involves the reaction of ethyl acetate with acetone, followed by appropriate treatment and distillation to obtain the pure compound . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-hexen-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halides, other substituted compounds

Scientific Research Applications

2,2-Dimethyl-5-hexen-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic routes.

    Biology: This compound can be used in the study of biological pathways and enzyme interactions. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research into potential medicinal applications of this compound includes its use as a precursor for drug development. Its derivatives may exhibit pharmacological properties that are beneficial in treating certain conditions.

    Industry: In industrial applications, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant odor makes it suitable for use in perfumery and flavoring agents.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-hexen-3-ol involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions and reagents used. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different environments.

Comparison with Similar Compounds

2,2-Dimethyl-5-hexen-3-ol can be compared with other similar compounds, such as:

    2,3-Dimethyl-5-hexen-3-ol: This compound has a similar structure but differs in the position of the methyl groups. It exhibits slightly different chemical properties and reactivity.

    2,2-Dimethyl-3-hexanol: This compound lacks the double bond present in this compound, resulting in different chemical behavior and applications.

    5-Hexen-3-ol: This compound has a similar backbone but lacks the dimethyl substitution, affecting its reactivity and use in chemical syntheses.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it valuable in various applications.

Properties

IUPAC Name

2,2-dimethylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5,7,9H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYGGMCZALUAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941328
Record name 2,2-Dimethylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-89-1
Record name 2,2-Dimethyl-5-hexen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of trimethylacetaldehyde (10.2 mL, 90.9 mmol) in diethyl ether (200 mL) at 0° C. was treated with allylmagnesium bromide (100 mL, 1 M in ether), stirred at 0° C. for 1 hour, quenched with saturated ammonium chloride and extracted with diethyl ether. The organic phase was washed with brine and dried over Na2SO4, filtered and concentrated to give the title compound (11.6 g).
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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